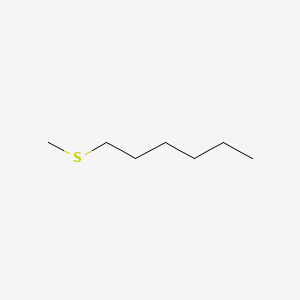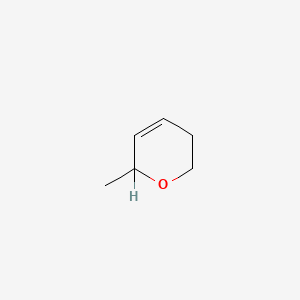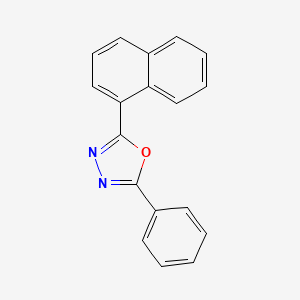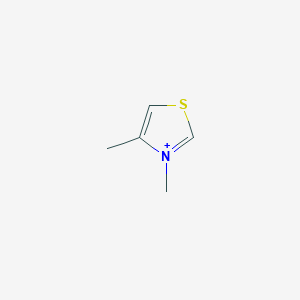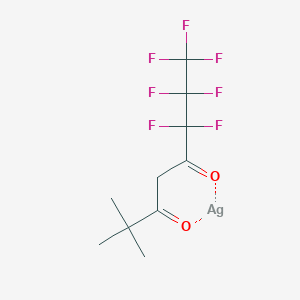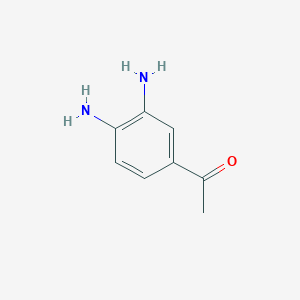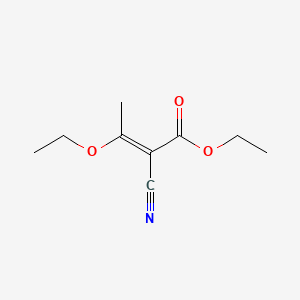
Ethyl (E)-2-cyano-3-ethoxycrotonate
概要
説明
Ethyl (E)-2-cyano-3-ethoxycrotonate, also known as ethyl cyanoacrylate, is a type of cyanoacrylate ester that is used in a wide range of laboratory experiments and scientific research applications. It is a colorless, crystalline solid with a pungent odor and a melting point of 42-44°C. Ethyl cyanoacrylate is a versatile material with a number of advantages and limitations for use in laboratory experiments. It has a wide range of applications in biochemical and physiological research and has been used in a variety of studies, including those on enzymes, proteins, DNA, and cancer cells.
科学的研究の応用
Tin Analogs of the Vinylogous Reformatsky Reaction
Ethyl-4-(tri-n-butyltin)-3-methyl crotonate and ethyl 4-(tri-n-butyltin)-3-methoxycrotonate were studied for their reactivity with benzaldehyde and cyclohexanone. These compounds demonstrate significant potential in controlling the course of dienolate additions to carbonyl compounds under acid-catalyzed conditions, showcasing the versatility of ethyl crotonate derivatives in organic synthesis (Fan & Hudlický, 1989).
Synthesis of Pyranones and Pyrazolones
Research involving the reaction of ethyl γ-bromo-β-methoxycrotonate with various carbonyl compounds to synthesize 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones indicates the compound's utility in constructing complex heterocyclic structures. These findings underline the role of ethyl crotonate derivatives in heterocyclic chemistry (Shandala, Ayoub, & Mohammad, 1984).
Environmental and Safety Aspects
In environmental research, ethoxylation, a process related to ethyl (E)-2-cyano-3-ethoxycrotonate through ethoxylate groups, is significant for understanding the fate of surfactants in sewage treatment. Studies have shown that ethoxylates are effectively removed in sewage treatment, which is essential for assessing the environmental impact of these substances (Morrall et al., 2006).
Industrial Applications
Ethoxylation reactions, crucial for producing non-ionic surfactants and polymers, involve key principles applicable to ethyl (E)-2-cyano-3-ethoxycrotonate. This process is significant for the industrial synthesis of materials with varied applications, highlighting the importance of understanding the kinetics and reactor design for safe and efficient production (Santacesaria, Tesser, & Di Serio, 2018).
作用機序
Target of Action
Ethyl (E)-2-cyano-3-ethoxycrotonate is a chemical compound that is often used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
It’s known that it’s used in the synthesis of indole derivatives . These derivatives interact with various biological targets, leading to a range of effects.
Biochemical Pathways
It’s known that indole derivatives, which this compound helps synthesize, can influence a variety of biochemical pathways .
Result of Action
The result of the action of Ethyl (E)-2-cyano-3-ethoxycrotonate is the synthesis of indole derivatives . These derivatives have various biological activities and are used for the treatment of different types of disorders in the human body .
Action Environment
The action environment of Ethyl (E)-2-cyano-3-ethoxycrotonate is typically a laboratory setting where it is used in the synthesis of indole derivatives . Environmental factors that could influence its action, efficacy, and stability include temperature, pH, and the presence of other chemicals in the reaction mixture.
These derivatives have various biological activities and are used for the treatment of different types of disorders in the human body .
特性
IUPAC Name |
ethyl (E)-2-cyano-3-ethoxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXFOGAYPIPTKF-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C#N)/C(=O)OCC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoate](/img/structure/B1594073.png)



